

"Succinic acid-mono-N-phenylsulfonylamide" literature review

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Compound of Interest

Compound Name: *Succinic acid-mono-N-phenylsulfonylamide*

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An In-depth Technical Guide to **Succinic Acid-Mono-N-Phenylsulfonylamide** and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid-mono-N-phenylsulfonylamide is a chemical entity belonging to the class of N-acylated sulfonamides. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The N-acyl sulfonamide moiety is often considered a bioisostere of carboxylic acids, with comparable pKa values, which allows for similar interactions with biological targets. While specific literature on **succinic acid-mono-N-phenylsulfonylamide** is limited, this guide provides a comprehensive overview of its probable synthesis, characterization, and potential biological activities based on extensive research into structurally related succinamic acid derivatives and N-phenylsulfonylamides.

Chemical Properties

Property	Value	Source
CAS Number	100462-43-9	ChemicalBook
Molecular Formula	C ₁₀ H ₁₁ NO ₅ S	Inferred
Molecular Weight	257.26 g/mol	Inferred
IUPAC Name	4-oxo-4-(phenylsulfonamido)butanoic acid	Inferred

Synthesis

The synthesis of **succinic acid-mono-N-phenylsulfonamide** can be logically approached through the acylation of a sulfonamide with an acid anhydride. This is a common and effective method for preparing N-acyl sulfonamides.

Experimental Protocol: Synthesis of Succinic Acid-Mono-N-Phenylsulfonamide

This protocol is adapted from established methods for the N-acylation of sulfonamides with anhydrides.

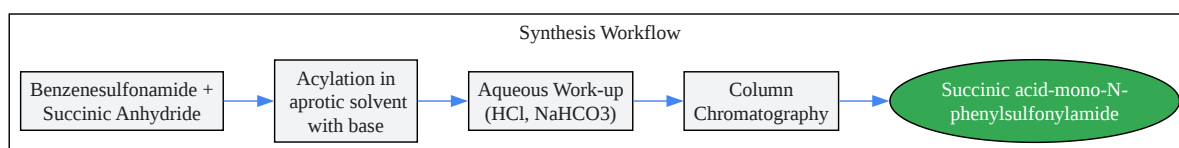
Materials:

- Benzenesulfonamide
- Succinic anhydride
- Pyridine (or another suitable base)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve benzenesulfonamide (1 equivalent) in the chosen solvent (e.g., DCM).
- **Addition of Base:** Add a suitable base, such as pyridine (1.1 equivalents), to the solution.
- **Acylation:** Slowly add a solution of succinic anhydride (1 equivalent) in the same solvent to the reaction mixture at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding 1M HCl solution. Separate the organic layer.
- **Purification:** Wash the organic layer sequentially with 1M HCl, water, and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- **Chromatography:** Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **succinic acid-mono-N-phenylsulfonamide**.



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Caption: General workflow for the synthesis of **Succinic acid-mono-N-phenylsulfonylamide**.

Spectroscopic Characterization

Based on the analysis of related arylsulfonamides and succinamic acid derivatives, the following spectroscopic characteristics for **succinic acid-mono-N-phenylsulfonylamide** can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
N-H Stretch (amide)	3300-3100	Broad peak, indicating hydrogen bonding
C-H Stretch (aromatic)	3100-3000	Sharp peaks
C-H Stretch (aliphatic)	3000-2850	Sharp peaks
C=O Stretch (amide)	1720-1680	Strong, sharp peak
C=O Stretch (carboxylic acid)	1725-1700	Strong, sharp peak
SO ₂ Stretch (asymmetric)	1350-1310	Strong, sharp peak
SO ₂ Stretch (symmetric)	1170-1140	Strong, sharp peak
S-N Stretch	930-900	Medium peak

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic Protons (phenyl)	7.4 - 8.0	Multiplet	5H
-CH ₂ - (succinyl)	2.5 - 2.8	Triplet	2H
-CH ₂ - (succinyl)	2.8 - 3.1	Triplet	2H
-NH- (amide)	8.0 - 10.0	Broad singlet	1H
-OH (carboxylic acid)	10.0 - 12.0	Broad singlet	1H

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom.

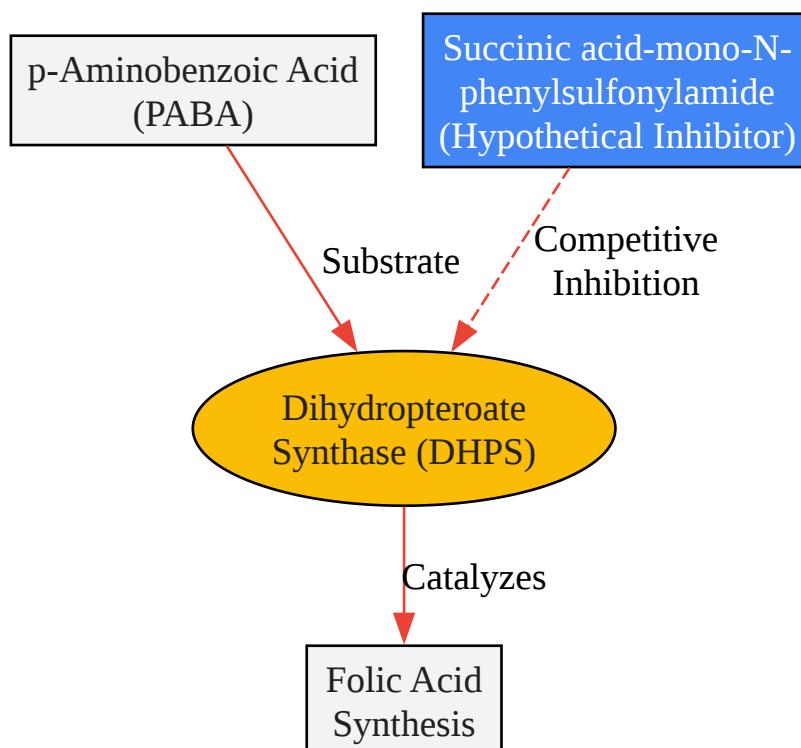
Carbon	Expected Chemical Shift (δ , ppm)
C=O (amide)	170 - 175
C=O (carboxylic acid)	175 - 180
Aromatic Carbons (phenyl)	125 - 140
-CH ₂ - (succinyl)	28 - 35

Potential Biological Activities

While no specific biological data for **succinic acid-mono-N-phenylsulfonamide** has been found, the activities of related compounds suggest several potential therapeutic applications.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural similarity of **succinic acid-mono-N-phenylsulfonamide** to other bioactive sulfonamides suggests it may possess antibacterial properties.



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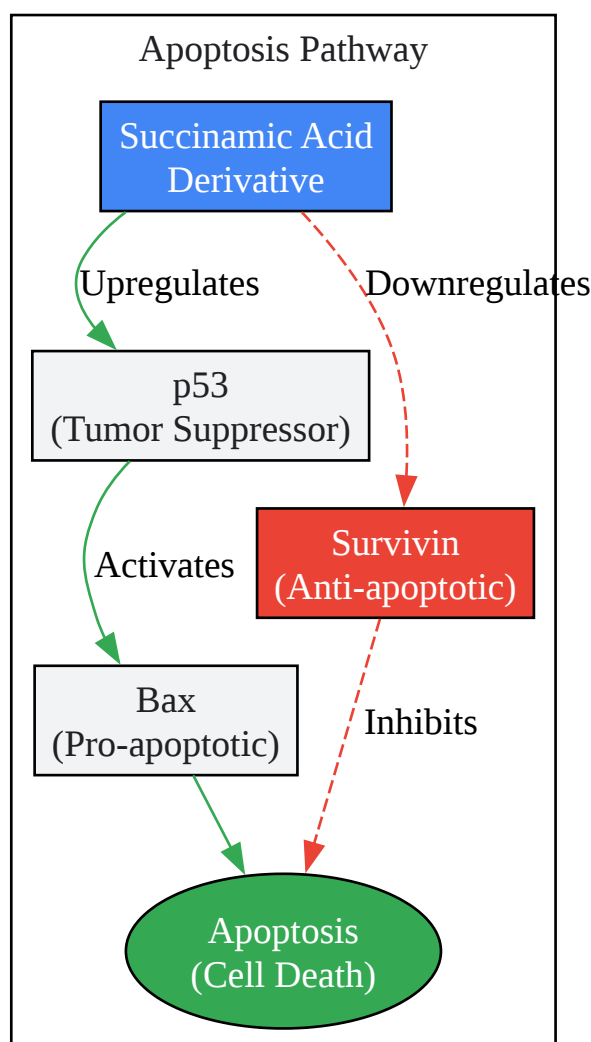
Caption: Hypothetical mechanism of antibacterial action via DHPS inhibition.

Hypoglycemic Activity

Certain N-sulfonlamides are known to exhibit hypoglycemic effects by stimulating insulin secretion from pancreatic β -cells. This suggests that **succinic acid-mono-N-phenylsulfonamide** could be investigated for its potential as an antidiabetic agent.

Anticancer Activity

Derivatives of succinamic acid have shown potential as anticancer agents by inducing apoptosis in cancer cell lines. For instance, α -hydroxy succinamic acid has been reported to upregulate apoptotic genes like p53 and Bax, while downregulating anti-apoptotic genes like survivin in head and neck cancer cells.[1][2] This indicates a plausible avenue for investigating the anticancer properties of **succinic acid-mono-N-phenylsulfonamide**.



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Caption: Potential mechanism of anticancer activity through apoptosis induction.

Conclusion

Succinic acid-mono-N-phenylsulfonylamide represents an interesting, yet underexplored, molecule with potential applications in various fields of drug discovery. Based on the chemistry and pharmacology of related compounds, it is plausible that this molecule could exhibit antimicrobial, hypoglycemic, and anticancer activities. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for future investigations into its biological

properties and therapeutic potential. Further research is warranted to isolate or synthesize this compound and evaluate its bioactivity through in vitro and in vivo studies.

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